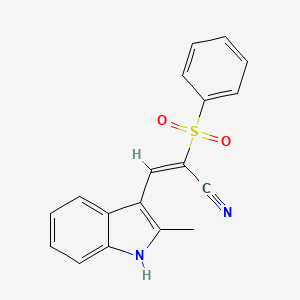
3-(2-methyl-1H-indol-3-yl)-2-(phenylsulfonyl)acrylonitrile
説明
3-(2-methyl-1H-indol-3-yl)-2-(phenylsulfonyl)acrylonitrile, also known as MIAS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MIAS is a member of the indole family of compounds, which are known for their diverse biological activities. In
科学的研究の応用
Chemical Synthesis and Modification
- 3-(2-Methyl-1H-indol-3-yl)-2-(phenylsulfonyl)acrylonitrile and its derivatives are used in various chemical synthesis processes. For instance, nucleophilic addition reactions involving 2-nitro-1-(phenylsulfonyl)indole lead to the creation of 3-substituted-2-nitroindoles, demonstrating the compound's utility in producing novel chemical structures (Pelkey, Barden, & Gribble, 1999).
- Similarly, various acrylonitrile-containing molecules, including derivatives of 3-(2-methyl-1H-indol-3-yl)-2-(phenylsulfonyl)acrylonitrile, show potential in chemical research, particularly in the synthesis of new compounds with specific properties, such as antihelminthic activity (Gordon et al., 2014).
Biological and Pharmacological Research
- In the field of pharmacology, compounds similar to 3-(2-methyl-1H-indol-3-yl)-2-(phenylsulfonyl)acrylonitrile have been synthesized and evaluated for their antimicrobial activities. For instance, the synthesis of substituted 2-(N-Methylindole-3-carbonyl)-3-(N-methylpyrrol-2-yl)acrylonitriles has been reported, highlighting their potential in developing new antibacterial and antifungal agents (Thirupathi, Venkatanarayana, Dubey, & Kumari, 2013).
- Certain derivatives of 3-(2-methyl-1H-indol-3-yl)-2-(phenylsulfonyl)acrylonitrile are also investigated for their antidiabetic properties. For example, studies on tryptoline-3-carboxylic acid derivatives, which are structurally related to the subject compound, have shown promise as novel antidiabetic agents (Choudhary, Kohli, Kumar, & Joshi, 2011).
Molecular Structure and Analysis
- The molecular structure and crystallography of compounds related to 3-(2-methyl-1H-indol-3-yl)-2-(phenylsulfonyl)acrylonitrile are of interest in research. Detailed studies on the crystal structures of various derivatives provide insight into their chemical properties and potential applications in material science and drug design (Chinnakali, Surendran, Balamurugan, Mohanakrishnan, & Fun, 2007).
特性
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(2-methyl-1H-indol-3-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c1-13-17(16-9-5-6-10-18(16)20-13)11-15(12-19)23(21,22)14-7-3-2-4-8-14/h2-11,20H,1H3/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWWFNDKDCPNLQ-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=C(C#N)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=C(\C#N)/S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methyl-1H-indol-3-yl)-2-(phenylsulfonyl)acrylonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



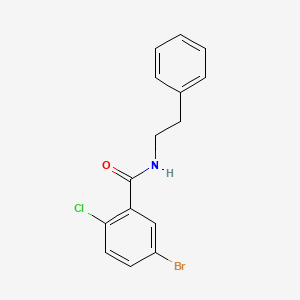
![7-(3,4-dichlorophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B5803428.png)
![3-[(4-methoxybenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5803444.png)
![4-amino-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2(6H)-thione](/img/structure/B5803446.png)
![2-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5803452.png)
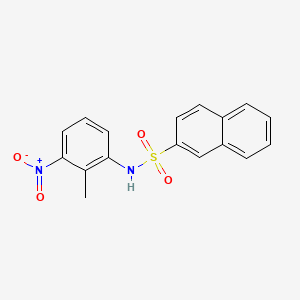
![N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-furamide](/img/structure/B5803472.png)
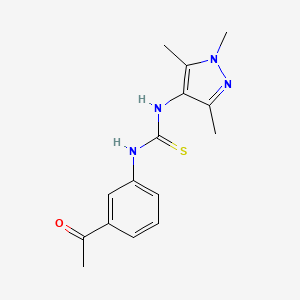
![3-[(3,5-dichloro-2-methoxybenzylidene)amino]-2-(3,5-dichloro-2-methoxyphenyl)-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5803485.png)
![methyl 7-amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B5803500.png)
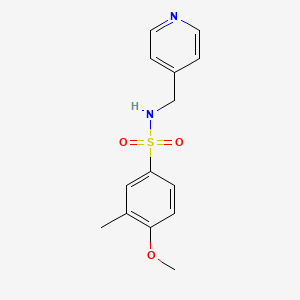
methyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5803515.png)
![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5803520.png)
